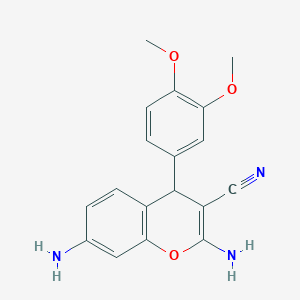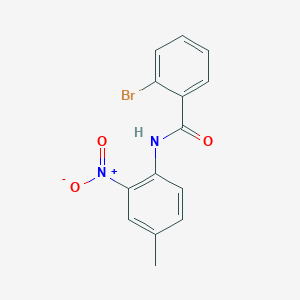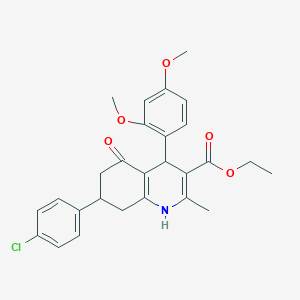![molecular formula C16H14F4N2O3S B4977692 5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMSF-TFB and is a sulfonamide derivative that is synthesized through a multi-step process.
Mecanismo De Acción
DMSF-TFB works by inhibiting specific enzymes and pathways involved in various cellular processes. In cancer cells, DMSF-TFB inhibits the activity of enzymes involved in the synthesis of DNA and RNA, thereby preventing cancer cell proliferation. In Alzheimer's disease, DMSF-TFB inhibits the production of beta-amyloid, which is believed to be a key factor in the development of the disease.
Biochemical and Physiological Effects:
DMSF-TFB has been shown to have various biochemical and physiological effects. In cancer cells, DMSF-TFB inhibits the activity of enzymes involved in DNA and RNA synthesis, leading to decreased cancer cell proliferation. In Alzheimer's disease, DMSF-TFB inhibits the production of beta-amyloid, which is believed to be a key factor in the development of the disease. DMSF-TFB has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMSF-TFB is its potential use in the treatment of cancer and Alzheimer's disease. However, there are also some limitations to its use in lab experiments. DMSF-TFB is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. Additionally, DMSF-TFB is a complex compound that requires a multi-step synthesis process, which could make it difficult to produce in large quantities.
Direcciones Futuras
There are several potential future directions for DMSF-TFB research. One area of interest is the development of more efficient synthesis methods for DMSF-TFB, which could make it more accessible for use in lab experiments. Additionally, more research is needed to fully understand the mechanism of action of DMSF-TFB and its potential side effects. Finally, DMSF-TFB could be studied for its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of DMSF-TFB involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)aniline with dimethyl sulfate to form N,N-dimethyl-3-(trifluoromethyl)aniline. This intermediate is then reacted with sulfuryl chloride to form N,N-dimethyl-3-(trifluoromethyl)anilinium chloride. The final step involves the reaction of N,N-dimethyl-3-(trifluoromethyl)anilinium chloride with 2-fluoro-5-nitrobenzoic acid to form DMSF-TFB.
Aplicaciones Científicas De Investigación
DMSF-TFB has shown potential for use in various scientific research applications. One of the most significant applications of DMSF-TFB is in the field of cancer research. Studies have shown that DMSF-TFB can inhibit the growth of cancer cells by targeting specific enzymes and pathways involved in cancer cell proliferation. DMSF-TFB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the production of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Propiedades
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N2O3S/c1-22(2)26(24,25)12-6-7-14(17)13(9-12)15(23)21-11-5-3-4-10(8-11)16(18,19)20/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWVDKHBBRXXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-(2-phenoxyethyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4977611.png)



![1-(2,3-dimethylphenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B4977637.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4977640.png)
![3-chloro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4977655.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4977667.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4977675.png)
![N-[2-methoxy-5-({[2-(4-morpholinylmethyl)benzyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4977683.png)


![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
![N-(4-{N-[(4-isobutylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B4977708.png)